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Indole-3-aldehyde azine

Cat. No.: B1143390
CAS No.: 1233-49-4
M. Wt: 286.33
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Description

Contextualization within Indole (B1671886) Chemistry and its Broader Significance

The indole nucleus, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. bohrium.comijpsr.com Its presence in the essential amino acid tryptophan means it is a fundamental building block in numerous natural products and biologically active molecules. bohrium.com The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antihypertensive, and antidepressant agents. nih.govresearchgate.net The chemical reactivity of the indole ring allows for extensive modification, making it a prime target for the synthesis of new drug candidates. nih.gov Indole-3-aldehyde, the precursor to indole-3-aldehyde azine, is itself a significant derivative, serving as a key intermediate in the synthesis of many of these complex indole-based compounds. nih.gov It is a bioactive metabolite found in various plants, particularly those of the Brassicaceae family, and is involved in plant defense mechanisms. unifi.it The study of indole-3-aldehyde and its derivatives, like the corresponding azine, is therefore deeply rooted in the quest for novel bioactive molecules and functional materials. nih.govbiosynth.com

Overview of Azine Chemistry and its Research Trajectory

Azines are a class of organic compounds characterized by the C=N-N=C functional group. rsc.orgresearchgate.net They are typically synthesized through the condensation reaction of hydrazine (B178648) with two equivalents of an aldehyde or ketone. researchgate.netnih.gov This straightforward synthesis has made a wide variety of symmetrical and unsymmetrical azines accessible to chemists. researchgate.net Historically, research into azines focused on their synthesis and basic reactivity. rsc.org However, in recent years, there has been a surge of interest in their functional properties. rsc.org Azines are now recognized for their diverse biological activities and their applications in materials science. rsc.orgresearchgate.net Their unique electronic structure, which involves questions of conjugation across the N-N bond, has made them subjects of computational and structural studies, particularly for applications in nonlinear optics. rsc.org Furthermore, azines serve as valuable precursors for the synthesis of other heterocyclic compounds and have been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.org

Historical Development and Early Research on this compound

The first synthesis of this compound, also referred to as 3-indole azine, was reported in the 1960s. nih.goviucr.orgum.edu.my Early investigations by Swaminathan and Narasimhan in 1964, and later by Alemany and colleagues in 1970, described its preparation from the reaction of indole-3-carboxaldehyde (B46971) with hydrazine. nih.goviucr.org A primary motivation for this initial work was the exploration of its potential psychopharmacological activity, a common theme in indole chemistry research of that era. nih.goviucr.orgum.edu.my These foundational studies established a reliable synthetic route to the compound and paved the way for future investigations into its properties. For many years, while the parent compound was known, detailed structural and application-focused studies remained limited, a common fate for many heterocyclic azines due to the synthetic accessibility of the required aldehyde precursors. nih.gov A significant step forward in its characterization came with the determination of its crystal structure, which confirmed the molecule lies on a center of inversion with a trans configuration across the N-N single bond. nih.goviucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4 B1143390 Indole-3-aldehyde azine CAS No. 1233-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11+,22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAMYDYQMNKPLV-XHQRYOPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2NC=C(C2=C1)/C=N/N=C/C3=CNC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233-49-4
Record name 3-Indolecarboxylaldehyde, azine
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Record name INDOLE-3-CARBOXALDEHYDE AZINE
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Synthetic Methodologies and Strategic Advancements for Indole 3 Aldehyde Azine and Analogues

Classical Condensation Reactions for Azine Formation

The traditional and most direct route to synthesizing indole-3-aldehyde azine and other azines is through the condensation reaction between a carbonyl compound and hydrazine (B178648). nih.gov This method remains fundamental in organic synthesis due to its reliability and straightforward execution.

Hydrazine-Aldehyde Condensation Protocols

The synthesis of this compound was first reported via the direct condensation of indole-3-carboxaldehyde (B46971) with hydrazine. nih.gov This reaction follows a well-established mechanism for imine formation. The process begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of indole-3-aldehyde. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate. The remaining -NH2 group of the hydrazone then reacts with a second molecule of indole-3-aldehyde through a similar sequence of steps to yield the final symmetrical azine product, characterized by a C=N-N=C core structure. libretexts.orgquora.com

Typically, the reaction is carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration steps. researchgate.net For instance, the reaction of carbohydrazide (B1668358) with indole-3-carboxaldehyde in refluxing ethanol (B145695) initially yields the corresponding Schiff base, which can further react or, in some cases, unexpectedly decompose to form the this compound. nih.gov

Solvent-Dependent Synthetic Optimizations

The choice of solvent plays a critical role in optimizing the synthesis of azines. The solvent can influence reaction rates, yields, and the ease of product isolation by affecting the solubility of reactants and stabilizing intermediates or transition states. Ethanol is a commonly used solvent for these condensation reactions. nih.govresearchgate.net

Recent studies on the colorimetric detection of indole-3-carbaldehyde (I3A) through its conversion to the corresponding azine have shed light on solvent effects. Research investigating the hydroalcoholic solutions of commercially available indole-3-carbaldehyde azine found that color development, which is proportional to azine formation, is significantly influenced by the ethanol content and pH. unifi.it Optimal conditions for the formation and detection of the azine were identified in a solution of 90% ethanol at an acidic pH of 1.3, achieved with phosphoric acid. unifi.it This suggests that a polar protic solvent in an acidic medium is highly effective for the synthesis, as it aids in the protonation of the carbonyl group, enhancing its electrophilicity, and facilitates the dehydration steps. The solvent-dependent protonation of the azine group itself can also lead to significant shifts in its UV-Vis spectra, a phenomenon known as acidochromism. unifi.it

Modernized and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally conscious chemistry, modern synthetic methods for azines focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. These approaches often employ green chemistry principles and advanced catalytic systems.

Green Chemistry Methodologies in Azine Synthesis

A significant advancement in azine synthesis is the development of solvent-free reaction conditions. researchgate.net These methods not only reduce environmental impact but often lead to higher yields and simpler work-up procedures. researchgate.net One effective technique involves the simple grinding of the aldehyde (e.g., indole-3-aldehyde), hydrazine sulfate (B86663), and a base in a mortar and pestle at room temperature. researchgate.netresearchgate.net This mechanochemical approach can produce azines in excellent yields within minutes, completely eliminating the need for organic solvents. researchgate.net

Microwave-assisted synthesis is another green methodology that has been applied to the formation of related Schiff bases and can be extended to azines. researchgate.net This technique often dramatically reduces reaction times and can lead to improved yields compared to conventional heating. The use of solid-supported catalysts under solvent-free or aqueous conditions further enhances the green credentials of these syntheses.

Table 1: Comparison of Green Synthetic Methodologies for Azines
MethodologyCatalyst/ReagentConditionsReaction TimeYieldReference
GrindingHydrazine sulfate / BaseSolvent-free, Room Temp.MinutesExcellent researchgate.net
GrindingBiCl₃-loaded Montmorillonite (B579905) K10Solvent-freeShortExcellent beilstein-journals.org
Microwave IrradiationNot specified for azineDMF (solvent)4-10 min72-94% (for Schiff bases) researchgate.net

Catalyst-Mediated Transformations for this compound Derivatives

The use of catalysts is central to modern organic synthesis, offering pathways that are more efficient and selective. For the synthesis of this compound and its analogues, various catalytic systems have been explored. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled.

Examples of effective heterogeneous catalysts include:

BiCl₃-loaded Montmorillonite K10 clay : This solid acid catalyst has been successfully used for the synthesis of azine derivatives by simple physical grinding of the reactants. beilstein-journals.org

Proton exchanged Algerian montmorillonite clay (MMT-H+) : This has been employed as a green, low-cost, and recyclable catalyst for the synthesis of isatin (B1672199) aldazines, a related class of compounds, under conventional heating in ethanol. researchgate.net

Sulphated-titania (TiO₂-SO₄²⁻) : This acid catalyst has been used for the solvent-free synthesis of unsymmetrical azines from hydrazones and aldehydes using a mortar and pestle. researchgate.net

These clay-based and modified oxide catalysts provide acidic sites that facilitate the condensation reaction while offering the operational simplicity of a solid catalyst. researchgate.netbeilstein-journals.org

Derivatization Strategies for this compound Precursors

The structural diversity of this compound analogues is primarily achieved by modifying the indole-3-aldehyde precursor before the condensation reaction. The synthesis of indole-3-aldehyde itself and its derivatives is a well-established area of indole (B1671886) chemistry. nih.govekb.egresearchgate.net

The most common and efficient method for preparing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. ekb.egorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the electron-rich C3 position of the indole ring. ekb.egjk-sci.com The Vilsmeier-Haack reaction is highly versatile and tolerates a wide range of substituents on the indole nucleus, allowing for the synthesis of a large library of precursor aldehydes. researchgate.netgoogle.com

By starting with variously substituted indoles (e.g., methyl-, chloro-, bromo-, fluoro-substituted), a corresponding variety of substituted indole-3-aldehydes can be produced. google.com These functionalized precursors can then be subjected to condensation with hydrazine to generate a diverse array of symmetrical azine analogues. This strategy allows for the systematic modification of the electronic and steric properties of the final azine molecule, enabling the fine-tuning of its chemical and physical characteristics.

Table 2: Examples of Substituted Indole-3-Carboxaldehydes from Vilsmeier-Haack Reaction
Starting Material (Substituted Aniline)Product (Substituted Indole-3-Carboxaldehyde)YieldReference
o-Toluidine1H-Indole-3-carbaldehyde96% google.com
2,4-Dimethylaniline5-Methyl-1H-indole-3-carbaldehyde88% google.com
2,5-Dimethylaniline6-Methyl-1H-indole-3-carbaldehyde89% google.com
4-Chloro-2-methylaniline6-Chloro-1H-indole-3-carbaldehyde91% google.com

Functionalization of the Indole Moiety

The versatility of the indole scaffold allows for the synthesis of a diverse range of this compound analogues. Functionalization can be introduced either by utilizing pre-substituted indole-3-carboxaldehydes in the condensation reaction with hydrazine or by post-synthetic modification of the parent azine.

A primary strategy involves the synthesis of various substituted indole-3-carboxaldehydes, which then serve as building blocks. These substitutions can be directed to various positions on the indole ring, influencing the electronic and steric properties of the final azine. Common synthetic routes to substituted indole-3-carboxaldehydes include the Vilsmeier-Haack reaction on appropriately substituted indoles. For instance, various N-substituted indole-3-carboxaldehydes can be prepared by reacting indole-3-carboxaldehyde with alkyl, acyl, or sulfonyl halides in the presence of a base. ekb.eg These N-substituted precursors can then be condensed with hydrazine to yield N,N'-disubstituted this compound analogues.

Direct C-H functionalization of the indole ring presents another powerful tool for creating diversity. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at later stages of the synthesis. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl or other groups at specific positions of the indole nucleus in related indole-containing compounds. researchgate.net

The following table summarizes some examples of functionalized indole-3-carboxaldehyde precursors that can be utilized for the synthesis of analogues.

Indole-3-carboxaldehyde DerivativePotential Functionalization SiteSynthetic Method for Precursor
5-Bromoindole-3-carboxaldehydeC5 of the indole ringBromination of indole followed by formylation
1-Methylindole-3-carboxaldehydeN1 of the indole ringN-alkylation of indole-3-carboxaldehyde
2-Phenylindole-3-carboxaldehydeC2 of the indole ringFischer indole synthesis with a phenyl-substituted hydrazine

Modifications of the Azine Linkage

While functionalization of the indole moiety is more common, modifications of the central C=N-N=C azine bridge offer another avenue for creating novel analogues with potentially altered properties. However, the inherent stability of the azine linkage makes its direct modification challenging.

One theoretical approach involves the synthesis of unsymmetrical azines. This can be achieved by a stepwise condensation, first reacting a substituted indole-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, followed by reaction with a different aldehyde or ketone. This would result in an unsymmetrical azine with one indole-3-carbaldehyde moiety and another carbonyl-derived group.

Another potential, though less explored, strategy could involve reactions of the azine bridge itself. While azines are generally stable, they can undergo certain transformations under specific conditions. For instance, reduction of the C=N bonds could lead to the corresponding hydrazine derivative. However, literature specifically detailing the modification of the azine linkage within this compound is scarce. Research in the broader field of azine chemistry suggests that the lone pairs on the nitrogen atoms can participate in coordination with metal centers, which could potentially activate the linkage for further reactions.

Scalability Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The most common laboratory synthesis involves the condensation of indole-3-carboxaldehyde with hydrazine hydrate. nih.govresearchgate.net

Key Process Parameters and Optimization:

For a scalable process, optimization of reaction conditions is crucial. This includes:

Solvent Selection: While ethanol is commonly used in laboratory preparations, alternative solvents that are less flammable, have a higher boiling point for better temperature control, and are easier to recover and recycle would be preferable for industrial-scale production.

Catalyst: The condensation can often proceed without a catalyst, but the use of a mild acid or base catalyst could accelerate the reaction rate and improve yield. The choice of catalyst must be compatible with the starting materials and easily removable from the final product.

Temperature and Reaction Time: Optimizing the reaction temperature and time is critical to maximize product formation while minimizing the formation of impurities and decomposition products.

Stoichiometry of Reactants: Precise control over the molar ratio of indole-3-carboxaldehyde to hydrazine is necessary to ensure complete conversion and avoid side reactions.

Work-up and Purification: Developing a simple and efficient work-up procedure is essential for large-scale production. This may involve crystallization, filtration, and washing, avoiding column chromatography which is generally not feasible for large quantities.

The following table outlines key considerations for process optimization:

ParameterLaboratory ScaleIndustrial Scale Considerations
Solvent Ethanol, MethanolHigher boiling point solvents, solvent recovery and recycling
Catalyst Often none or mild acid/baseHeterogeneous catalysts for easy separation, cost-effectiveness
Temperature RefluxPrecise temperature control to minimize byproducts
Purification Column chromatography, recrystallizationCrystallization, filtration, washing
Safety Standard laboratory precautionsHandling of hydrazine (toxic and corrosive), pressure and temperature control

A continuous flow process could also be explored for the large-scale synthesis of this compound. Flow chemistry offers advantages such as improved heat and mass transfer, better reaction control, and enhanced safety, particularly when dealing with hazardous reagents like hydrazine.

Advanced Spectroscopic and Structural Elucidation Techniques in Indole 3 Aldehyde Azine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Indole-3-aldehyde azine is anticipated to exhibit a set of signals corresponding to the protons of the two symmetric indole (B1671886) rings and the azine bridge. Although specific experimental data for the azine is scarce, the analysis of its precursor, Indole-3-carboxaldehyde (B46971), offers a solid foundation for predicting its spectral features.

In a typical ¹H NMR spectrum of Indole-3-carboxaldehyde, the aldehydic proton appears as a singlet significantly downfield, generally around 10.0 ppm, due to the deshielding effect of the carbonyl group. The indole N-H proton also appears as a broad singlet at a high chemical shift, often above 12.0 ppm in DMSO-d₆. The protons on the indole ring give rise to a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

For this compound, the disappearance of the aldehydic proton signal and the appearance of a new signal for the azine methine protons (-CH=N-) would be the most telling feature. This azine proton signal is expected to be a singlet and would likely appear in the range of 8.5-9.0 ppm, shifted relative to the original aldehydic proton due to the change in the electronic environment from a carbonyl to an imine-like carbon. The signals for the indole ring protons would likely experience subtle shifts but would retain their characteristic multiplicity patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole N-H > 11.0 br s
Azine C-H 8.5 - 9.0 s

Note: Predicted values are based on the analysis of Indole-3-carboxaldehyde and general values for similar aromatic azines. The exact chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For Indole-3-carboxaldehyde, the carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically around 185 ppm. The carbons of the indole ring appear in the aromatic region (approximately 110-140 ppm).

Upon formation of this compound, the most significant change in the ¹³C NMR spectrum would be the disappearance of the aldehyde carbonyl signal and the appearance of a new signal for the azine methine carbon (-CH=N-). This iminic carbon is expected to resonate in the range of 150-165 ppm. The chemical shifts of the indole ring carbons would also be affected, albeit to a lesser extent, reflecting the altered electronic nature of the substituent at the 3-position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Azine C-H 150 - 165

Note: Predicted values are based on the analysis of Indole-3-carboxaldehyde and known data for similar aromatic azines.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal the coupling relationships between adjacent protons in the indole rings. For instance, it would show correlations between H-4, H-5, H-6, and H-7 of the benzene (B151609) portion of the indole nucleus, confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would definitively link each proton signal of the indole ring to its corresponding carbon signal. It would also show a correlation between the azine methine proton and its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, an HMBC experiment would show a correlation from the azine methine proton to the C-3 and C-3a carbons of the indole ring, confirming the attachment of the azine bridge to the indole core. Correlations from the indole protons to other carbons within the ring system would further solidify the structural assignment.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For its precursor, Indole-3-carboxaldehyde (C₉H₇NO), the protonated molecule [M+H]⁺ would have a calculated exact mass of 146.0600. An experimental HRMS measurement confirming this value would verify its elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. This technique is ideal for identifying and quantifying specific compounds in complex mixtures, such as biological samples or reaction mixtures.

In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as Collision-Induced Dissociation (CID), produces a characteristic fragmentation pattern that can serve as a structural fingerprint for the compound.

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. The fragmentation would likely involve cleavage of the N-N bond of the azine linkage, as well as fragmentation of the indole rings. Common fragmentation pathways for indole derivatives often involve the loss of small neutral molecules like HCN. A detailed analysis of the fragment ions would allow for the reconstruction of the molecule's structure and provide a highly selective method for its detection. Studies on the fragmentation of various indole derivatives have shown characteristic losses that can be indicative of the core structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Indole-3-carboxaldehyde

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this analysis has provided a definitive view of its molecular and supramolecular structure. rsc.orgderpharmachemica.comnih.gov

A study by Rizal et al. provides a detailed crystallographic analysis of 1H-Indole-3-carbaldehyde azine. rsc.orgderpharmachemica.com The compound crystallizes in the monoclinic space group P21/c. rsc.orgderpharmachemica.com The crystal structure was determined at a temperature of 295 K. rsc.orgderpharmachemica.com

Crystal Data for this compound

Parameter Value
Chemical Formula C₁₈H₁₄N₄
Molecular Weight 286.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0849 (2)
b (Å) 10.6708 (4)
c (Å) 13.4435 (5)
β (°) 94.366 (3)
Volume (ų) 727.33 (5)

The X-ray crystallographic data reveals that the this compound molecule possesses a center of inversion, with half of the molecule comprising the asymmetric unit. rsc.orgderpharmachemica.comnih.gov The N—N single bond of the azine bridge adopts a trans configuration, which is a common low-energy conformation for such systems. rsc.orgderpharmachemica.comnih.gov

Furthermore, the indole fused-ring system is nearly coplanar with the central –CH=N–N=CH– fragment. rsc.orgderpharmachemica.comnih.gov The dihedral angle between the indole ring system and the azine bridge is reported to be a mere 9.8 (2)°. rsc.orgderpharmachemica.comnih.gov This planarity suggests a degree of electronic conjugation across the molecule.

A crucial aspect of the solid-state structure of this compound is the presence of intermolecular hydrogen bonds. rsc.orgderpharmachemica.com Specifically, the indole N–H group of one molecule acts as a hydrogen bond donor to one of the azine nitrogen atoms (N2) of an adjacent molecule. rsc.orgderpharmachemica.com This N–H···N interaction is a key feature in the crystal packing. rsc.orgderpharmachemica.com

Hydrogen-Bond Geometry (Å, °)

D—H···A D—H H···A D···A D—H···A

D = donor atom; A = acceptor atom

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a valuable tool for identifying functional groups and probing the conformational characteristics of molecules. While detailed, peer-reviewed vibrational spectra specifically for this compound are not extensively reported in the literature, the expected characteristic vibrations can be inferred from the known functional groups present in the molecule.

An FT-IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the indole ring should appear as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the indole and benzene rings would likely be observed between 3000 and 3100 cm⁻¹.

A key feature would be the C=N stretching vibration of the azine group, which typically gives rise to a strong absorption in the 1600-1650 cm⁻¹ range. The aromatic C=C stretching vibrations of the indole ring would also be present in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric C=C stretching vibrations of the aromatic rings in this compound are expected to produce strong Raman signals. The C=N stretching of the azine bridge would also be Raman active. Due to the molecule's center of inversion in the solid state, the rule of mutual exclusion would apply, meaning that vibrations that are infrared active may be Raman inactive, and vice versa. A comparative analysis of both FT-IR and Raman spectra would, therefore, provide a more complete vibrational assignment and a deeper understanding of the molecule's symmetry and structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions, chromophoric nature, and potential luminescent behavior of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties

The chromophoric properties of this compound (I3AZ) are characterized by its distinct absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The molecule's color and electronic transition energies are highly sensitive to environmental factors such as pH and solvent polarity.

In an acidic solution, this compound exhibits a characteristic yellow color, which corresponds to an absorption maximum (λmax) in the visible region at approximately 415 nm. unifi.it This absorption is attributed to π-π* transitions within the extensive conjugated system that spans the two indole rings and the central azine bridge (-CH=N-N=CH-). This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to its precursor, Indole-3-carbaldehyde, which only absorbs in the UV region with a λmax around 296 nm. unifi.it

The protonation of the azine group in acidic conditions is crucial for the observed color, as it enhances charge delocalization across the molecule. unifi.it The electronic absorption of this compound is also influenced by the solvent composition. Studies conducted in hydroalcoholic solutions (ethanol-water mixtures) have shown that the UV-Vis absorbance of the compound increases with a higher percentage of ethanol (B145695). unifi.it For instance, investigations of a 50.0 µM solution of the azine in the presence of 30 mM phosphoric acid (H₃PO₄) demonstrated varied absorbance intensities in 10%, 50%, and 90% ethanol solutions, with the highest absorbance observed in 90% ethanol at a pH of 1.3. unifi.it This solvatochromic effect suggests that the polarity of the medium plays a significant role in stabilizing the electronic ground and excited states of the molecule.

UV-Vis Absorption Data for this compound and Related Compounds

CompoundConditionAbsorption Maximum (λmax)
This compoundAcidic Solution (pH 1.3, 90% EtOH)415 nm
Indole-3-carbaldehyde (precursor)Not specified296 nm

Fluorescence Spectroscopy and Luminescent Characteristics

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules upon excitation with ultraviolet or visible light. While many indole derivatives are known to be fluorescent, detailed research findings specifically characterizing the fluorescence emission spectrum, quantum yield, and other luminescent characteristics of this compound are not extensively reported in scientific literature. The study of its potential luminescent behavior would be necessary to fully understand its photophysical properties and explore its applicability in areas requiring emissive materials.

Computational and Theoretical Investigations of Indole 3 Aldehyde Azine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For a conjugated system like indole-3-aldehyde azine, methods like Density Functional Theory (DFT) are particularly insightful.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic distribution.

For this compound, experimental data from single-crystal X-ray diffraction reveals a molecule with a center of inversion, meaning it possesses a high degree of symmetry. The crystallographic data confirms that the N-N single bond in the azine linkage adopts a trans configuration. Furthermore, the indole (B1671886) ring system is found to be nearly coplanar with the –CH=N–N=CH– fragment, with a reported dihedral angle of approximately 9.8°.

A DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry in the gas phase. The results of such a calculation would be expected to be in close agreement with the experimental X-ray data. Theoretical calculations would provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental findings to validate the computational model.

Table 1: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations (Note: As specific DFT data for this molecule is not widely published, this table represents typical expected values based on analogous structures and experimental data.)

ParameterPredicted Value
N-N Bond Length (Å)~1.42
C=N Bond Length (Å)~1.28
C-C (Indole-Azine Link) Bond Length (Å)~1.45
C=N-N Bond Angle (°)~116
Indole-Azine Dihedral Angle (°)~10-15

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show the most negative potential localized on the nitrogen atoms of the azine bridge (C=N-N=C), due to the presence of lone pair electrons. The indole nitrogen's lone pair is involved in the aromatic system, making it less basic than the azine nitrogens. The indole ring, particularly the pyrrole (B145914) part, would exhibit significant electron density. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be the most electropositive region, appearing blue on the MEP map, indicating its acidic character. This analysis helps in understanding how the molecule would interact with other polar molecules or ions.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily excited.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on calculations of similar conjugated aromatic azines.)

OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.0
LUMO-1.5 to -2.0
HOMO-LUMO Gap (ΔE)~3.5 to 4.0

Conformational Analysis and Isomerism Studies

The flexibility of the azine linkage allows for the existence of different isomers and conformers, which can have distinct properties.

The azine bridge contains two C=N double bonds, each of which can exist in either a Z (zusammen) or E (entgegen) configuration. This gives rise to three possible stereoisomers: (E,E), (E,Z), and (Z,Z). The experimentally observed crystal structure corresponds to the (E,E) isomer, which is generally the most thermodynamically stable form for sterically unhindered aromatic azines due to reduced steric repulsion between the bulky indole groups.

A theoretical study would involve calculating the relative energies of all three isomers. DFT calculations would likely confirm that the (E,E) isomer is the global minimum on the potential energy surface. The (E,Z) isomer would be expected to be higher in energy due to increased steric strain, and the (Z,Z) isomer would be the least stable and most sterically hindered. Computational studies can also determine the energy barriers for the interconversion between these isomers, which typically occurs via rotation around the C=N bonds through a high-energy transition state.

While the molecule is nearly planar in the solid state, its conformational preferences in the gas phase and in solution could differ. In the gas phase, DFT calculations can explore the potential energy surface by systematically rotating the dihedral angles, particularly the one between the indole ring and the azine plane. While the planar or near-planar conformation is expected to be a low-energy state due to the benefits of conjugation, other non-planar conformers might also exist as local minima.

When moving from the gas phase to a solvent phase, the conformational preferences can change. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. In a polar solvent, conformations with a larger dipole moment might be stabilized. For this compound, which is largely symmetrical in its (E,E) form, the effect of solvent polarity on its conformation might be less pronounced than for less symmetrical molecules. However, solvent interactions could influence the planarity and the rotational barriers between different conformers.

Simulation of Spectroscopic Parameters

Computational simulations are powerful tools for predicting and interpreting the spectroscopic characteristics of molecules. For this compound, theoretical calculations of its vibrational and electronic spectra offer a molecular-level understanding of its behavior and properties.

Predicted Vibrational Spectra for Comparative Analysis

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of this compound. While a dedicated computational study detailing the complete vibrational spectrum of this compound is not extensively available in the current literature, analysis can be extrapolated from studies on its precursor, indole-3-aldehyde, and related heterocyclic compounds. nih.govmdpi.com

Calculations for similar molecules, often using the B3LYP functional with a basis set like 6-311++G(d,p), allow for the assignment of vibrational modes to specific functional groups. tsijournals.com For this compound, key vibrational modes of interest would include the C=N stretching of the azine group, the N-N single bond stretch, and the characteristic vibrations of the indole ring. Comparative analysis with the parent aldehyde helps in identifying spectral shifts and new bands arising from the formation of the azine bridge.

Table 1: Predicted Key Vibrational Frequencies for this compound based on Computational Studies of Related Compounds

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Notes
Indole N-HStretching~3400-3500Expected to be similar to indole-3-aldehyde; may be influenced by intermolecular hydrogen bonding. nih.gov
Aromatic C-HStretching~3000-3100Characteristic of the indole ring system.
Azine C=NStretching~1620-1640A key indicator of azine formation, shifted from the C=O stretch of the aldehyde precursor (~1660-1680 cm⁻¹).
Indole RingC=C Stretching~1450-1600Multiple bands corresponding to the vibrations of the fused aromatic rings.
Azine N-NStretching~1100-1200Often a weak to medium intensity band in IR and Raman spectra.

Note: These values are estimations based on DFT calculations of indole-3-aldehyde and other related heterocyclic azines. The exact values would require specific calculations for this compound.

Simulated UV-Vis Spectra for Electronic Transition Insights

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra, providing insights into the electronic transitions within a molecule. mdpi.com Experimental data shows that this compound exhibits a maximum absorption (λmax) at approximately 415 nm in an acidic solution, giving it a yellow color. unifi.it This is a significant bathochromic (red) shift compared to its precursor, indole-3-aldehyde, which absorbs in the UV region. unifi.it

This shift is attributed to the extended π-conjugation across the C=N-N=C bridge linking the two indole rings. Computational studies are essential to fully understand the nature of the electronic transitions responsible for this absorption. unifi.it

Simulated spectra for this compound would likely reveal that the absorption band at 415 nm corresponds to a π→π* transition. The highest occupied molecular orbital (HOMO) would be delocalized across the entire conjugated system, including the indole rings and the azine bridge, while the lowest unoccupied molecular orbital (LUMO) would also encompass this extended π-system. The energy difference between these orbitals (the HOMO-LUMO gap) dictates the absorption wavelength.

Table 2: Theoretical Electronic Transition Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~400-420> 0.1HOMO → LUMO (π→π)
S₀ → S₂< 350VariableOther π→π or n→π* transitions

Note: This table represents expected results from a TD-DFT calculation. The exact calculated λmax and oscillator strength would depend on the level of theory, basis set, and solvent model used.

Reactivity Indices and Reaction Mechanism Studies

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to study the pathways of chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from conceptual DFT that help in identifying the most probable sites for nucleophilic and electrophilic attack. nih.gov By analyzing the change in electron density when an electron is added or removed, one can map the local reactivity of different atoms in the molecule.

For this compound, a Fukui function analysis would be crucial for predicting its behavior in chemical reactions.

Nucleophilic Attack (f⁺): The sites with the highest values of f⁺ are most susceptible to attack by nucleophiles. In this compound, these are likely to be the carbon atoms of the C=N bonds and potentially certain positions on the indole rings.

Electrophilic Attack (f⁻): The sites with the highest values of f⁻ are the most probable locations for attack by electrophiles. The nitrogen atoms of the azine bridge, with their lone pairs of electrons, and the nitrogen atom of the indole ring are expected to be strong candidates.

A computational study on indole-3-aldehyde has already utilized Fukui functions to identify its reactive sites. nih.gov A similar analysis on the azine derivative would provide a complete reactivity map, highlighting how the formation of the azine bridge modifies the reactivity of the original indole aldehyde moieties.

Transition State Modeling for Key Reaction Steps

Transition state (TS) modeling is a computational technique used to study the energy profile of a chemical reaction. By locating the high-energy transition state structure that connects reactants and products, chemists can calculate the activation energy and gain insight into the reaction mechanism.

As of now, specific transition state modeling studies for reactions involving this compound have not been prominently reported in the literature. However, this methodology would be invaluable for understanding its synthesis (the condensation reaction), potential decomposition pathways, or its participation in further chemical transformations, such as cycloaddition reactions. Such studies would involve mapping the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products through the transition state.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. researchgate.net this compound, with its symmetrical structure featuring two donor-acceptor indole groups linked by a conjugated bridge, is a candidate for such properties.

Computational methods, particularly DFT, are used to calculate the key parameters that define a molecule's NLO response, most notably the first hyperpolarizability (β). researchgate.net A large value of β indicates a strong second-order NLO response.

While direct computational studies on the NLO properties of this compound are scarce, research on other indole derivatives like Indole-7-carboxaldehyde has shown that these systems can possess significant NLO activity. researchgate.net Theoretical calculations for this compound would involve optimizing its geometry and then computing its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The extended conjugation and the presence of nitrogen atoms suggest that the molecule could have a noteworthy NLO response.

Table 3: Representative Theoretical NLO Parameters for Indole Derivatives

CompoundDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
Indole-7-carboxaldehyde1.8817.36 x 10⁻²⁴3.96 x 10⁻³⁰
This compound (Predicted)Low (due to symmetry)HighPotentially significant

Note: The data for Indole-7-carboxaldehyde is from a computational study and is provided for comparison. researchgate.net The values for this compound are predictive and would need to be confirmed by specific calculations. Its centrosymmetric nature (in the trans-conformation) would theoretically lead to a zero β value, but vibrations and environmental effects can induce NLO activity.

Reactivity, Derivatization, and Advanced Functionalization of Indole 3 Aldehyde Azine

Hydrolysis and Reversibility of Azine Formation

The formation of indole-3-aldehyde azine from indole-3-aldehyde and hydrazine (B178648) is a reversible condensation reaction. evitachem.com Under certain conditions, such as in the presence of acid, the azine can be hydrolyzed back to its constituent aldehyde and hydrazine. evitachem.com This reversibility is a characteristic feature of azine chemistry.

In one instance, this compound was unexpectedly formed from the decomposition of a Schiff base derived from the condensation of carbohydrazide (B1668358) and indole-3-carboxaldehyde (B46971). nih.gov This highlights the thermodynamic stability of the azine structure under specific reaction conditions. The hydrolysis of related isatin (B1672199) aldazines has been shown to yield a mixture of products through dual hydrolysis, demonstrating the complex reactivity of the azine linkage. researchgate.netresearchgate.net

Condensation Reactions with Carbonyl Compounds for Extended Structures

The reactivity of the parent compound, indole-3-aldehyde, in condensation reactions is well-documented. It readily undergoes condensation with various carbonyl compounds, a reactivity that can be extended to its derivatives. wikipedia.orgresearchgate.net For instance, indole-3-aldehyde has been condensed with 3-acetyl-2H-chromen-2-one and various active methylene (B1212753) compounds like cyanoacetamide and ethyl cyanoacetate (B8463686) to form extended conjugated systems. scirp.org While specific examples of this compound undergoing further condensation reactions are not extensively detailed in the provided search results, the general reactivity of azines suggests that the terminal indole (B1671886) rings could potentially be functionalized to participate in such reactions, leading to the formation of more complex, polymeric, or macrocyclic structures. The condensation of various carbonyl compounds with a related indole-based hydrazine has been shown to produce a variety of azine derivatives. nih.gov

Metal Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the azine bridge and the indole rings make this compound an interesting ligand for the coordination of metal ions. The ability of Schiff bases and related azine compounds to form stable metal complexes is well-established. ijpbs.comnih.govpreprints.org

Transition metal complexes of Schiff bases derived from indole-3-aldehyde have been synthesized and characterized. ijpbs.comijarsct.co.insemanticscholar.orgresearchgate.netmdpi.com For example, complexes of Cu(II), Ni(II), Zn(II), and Cd(II) with Schiff bases derived from indole-3-carbaldehyde have been prepared and studied. um.edu.my These studies often involve reacting the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are typically characterized using a variety of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. ijpbs.comnih.govum.edu.myresearchgate.net For instance, the formation of metal complexes is often confirmed by shifts in the C=N stretching frequency in the IR spectrum. ijpbs.com

A patent application describes metal complexes of this compound and its derivatives for potential pharmaceutical applications. google.com

This compound can act as a multidentate ligand, coordinating to metal centers through the nitrogen atoms of the azine group and potentially the indole nitrogen atoms. In related Schiff base complexes derived from indole-3-carbaldehyde, the ligands have been shown to act as bidentate or tridentate chelating agents. ijarsct.co.insemanticscholar.orgum.edu.my

The coordination geometry around the metal center is influenced by the nature of the metal ion and the ligand. Common geometries observed for transition metal complexes with similar ligands include tetrahedral, square planar, and octahedral. ijarsct.co.insemanticscholar.orgrsc.org For example, in some indole-based Schiff base complexes, Co(II) and Ni(II) have been found to adopt a tetrahedral geometry, while Cu(II) assumes a square planar geometry. ijarsct.co.insemanticscholar.org In other cases, distorted square planar and distorted tetrahedral geometries have been reported for palladium(II) and zinc(II) complexes, respectively. mdpi.comresearchgate.net

Table 1: Coordination Geometries of Indole-Based Schiff Base Metal Complexes

Metal IonCoordination GeometryReference
Co(II)Tetrahedral ijarsct.co.insemanticscholar.org
Ni(II)Tetrahedral, Square Planar ijarsct.co.insemanticscholar.orgum.edu.my
Cu(II)Square Planar ijarsct.co.insemanticscholar.orgum.edu.my
Zn(II)Tetrahedral, Distorted Tetrahedral ijarsct.co.insemanticscholar.orgmdpi.com
Pd(II)Distorted Square Planar researchgate.net

The coordination of a metal ion to this compound is expected to significantly alter its electronic and structural properties. The interaction with a metal ion can influence the planarity of the molecule and the electronic distribution within the conjugated system. mdpi.com

Electronic Properties: Metal coordination typically leads to changes in the electronic absorption spectra (UV-Vis) of the ligand. um.edu.my The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is a common feature upon complexation and provides evidence for coordination. um.edu.my These changes are crucial for understanding the electronic structure of the resulting complexes and are important for applications in areas like photocatalysis and sensor technology. nih.govpreprints.orgmdpi.com

Reductive and Oxidative Transformations of the Azine Linkage

No specific research findings on the reductive or oxidative transformations of the azine linkage in this compound were found in the reviewed literature.

Heterocyclic Ring Annulation Strategies Utilizing this compound

No specific research findings on heterocyclic ring annulation strategies that utilize this compound as a direct precursor were found in the reviewed literature.

Mechanistic Insights into Biological Interactions of Indole 3 Aldehyde Azine and Its Derivatives in Vitro / in Silico Studies

Molecular Mechanisms of Enzyme Modulation

The ability of indole-3-aldehyde azine derivatives to interact with and modulate the activity of key enzymes is a cornerstone of their therapeutic potential. Research has focused on identifying specific enzyme targets and understanding the nature of these interactions at a molecular level.

Investigations into Enzyme Inhibition Pathways (e.g., Kinase, Urease)

Recent studies have highlighted the potential of azine derivatives bearing indole (B1671886) moieties as enzyme inhibitors. Notably, their activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, has been explored. A series of novel benzaldazine and ketazine derivatives synthesized from 3-(1-hydrazineylideneethyl)-1H-indole demonstrated potential anti-tumor activities, which were linked to kinase inhibition. nih.gov For instance, these derivatives were evaluated for their ability to inhibit CDK-5. nih.gov

While direct studies on this compound and urease are limited, related indole structures have been investigated for urease inhibition, suggesting a potential avenue for future research with azine derivatives. researchgate.net Similarly, indole-3-acetaldehyde, a related compound, has been shown to inhibit indole-3-ethanol oxidase, indicating that indole aldehydes and their derivatives can interact with various oxidoreductases. nih.gov

Binding Site Analysis through Molecular Docking Studies

To elucidate the inhibitory mechanisms at a molecular level, in silico molecular docking simulations have been extensively used. These studies predict the binding affinities and interaction patterns of this compound derivatives within the active sites of target enzymes.

For CDK-5, docking studies revealed that various azine derivatives exhibited significant binding energies, ranging from -7.18 to -8.34 kcal/mol, suggesting spontaneous and favorable binding. nih.gov The interactions were characterized by the formation of hydrogen bonds with key amino acid residues in the enzyme's active site. For example, one derivative was found to bind tightly to CDK-5 through a hydrogen bond acceptor interaction with Asn132 via the nitrogen of its hydrazinylidene moiety. nih.gov Other derivatives formed hydrogen bond donor interactions between their NH group and Glu81 of the enzyme. nih.gov Specific substitutions on the indole or azine structure led to additional interactions; a chloro-substituted derivative formed an extra hydrogen bond with Lys89, enhancing its binding. nih.gov

These docking studies provide a rational basis for the observed biological activities and support the experimental findings, guiding the design of more potent and selective enzyme inhibitors. nih.govresearchgate.net

Table 1: Molecular Docking of Indole Azine Derivatives with CDK-5 This table is interactive. Click on the headers to sort the data.

Derivative Target Enzyme Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Derivative 3d CDK-5 Not specified Asn132 Hydrogen Bond (Acceptor)
Derivative 3e CDK-5 Not specified Glu81 Hydrogen Bond (Donor)
Derivative 3f CDK-5 Not specified Glu81, Asp86 Hydrogen Bond (Donor)
Derivative 3h CDK-5 Not specified Glu81, Lys89 H-Bond (Donor), H-Bond (Acceptor)
Derivative 9 CDK-5 -8.34 Not specified Not specified

Ligand-Target Interactions with Receptor Systems (e.g., Aryl Hydrocarbon Receptor)

Beyond enzyme inhibition, indole derivatives interact with crucial cellular receptor systems. A primary target identified for the precursor compound, indole-3-aldehyde (I3A), is the Aryl Hydrocarbon Receptor (AhR). wikipedia.org I3A, a metabolite of L-tryptophan produced by gut microbiota, functions as a natural ligand and agonist for AhR. wikipedia.org

The activation of AhR by I3A initiates a cascade of downstream signaling events with significant immunological consequences. In intestinal immune cells, AhR stimulation leads to the production of Interleukin-22 (IL-22). wikipedia.org This cytokine plays a vital role in mucosal immunity and tissue homeostasis. The I3A-AhR-IL-22 axis has been shown to be protective in various inflammatory contexts. For example, I3A alleviates lung inflammation by activating AhR, which in turn inhibits the NF-κB and NLRP3 inflammasome signaling pathways, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. springermedizin.de

Furthermore, the I3A-AhR interaction has been shown to be critical in protecting against vulvovaginal candidiasis. nih.govfrontiersin.org By stimulating IL-22 production, I3A also promotes the expression of IL-18, creating a cross-regulatory circuit that dampens pathogenic inflammation and enhances the host's protective response against Candida infection. nih.govfrontiersin.org This interaction underscores the role of indole derivatives as key modulators of immune responses through receptor-mediated pathways.

Mechanistic Pathways of Antimicrobial Activity (In Vitro)

Derivatives of indole-3-aldehyde, particularly hydrazones which are structurally related to azines, have demonstrated a broad spectrum of antimicrobial activity in vitro. These studies provide foundational knowledge for understanding the potential antibacterial and antifungal mechanisms of this compound.

Antibacterial Mechanisms at the Cellular Level

A series of indole-3-aldehyde hydrazide/hydrazone derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds exhibited a wide range of efficacy, with Minimum Inhibitory Concentration (MIC) values between 6.25 and 100 µg/mL against the tested microorganisms. nih.govresearchgate.net

Notably, certain derivatives displayed significant activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), in some cases exceeding the activity of the reference drug ampicillin. nih.gov The compounds also showed activity against Bacillus subtilis and Escherichia coli. nih.govcsic.es While the precise cellular and molecular mechanisms are still under investigation, the broad-spectrum activity suggests that these compounds may act on fundamental bacterial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The structure-activity relationship studies indicated that the nature of substituents on the indole ring and the hydrazone moiety significantly influences the antibacterial potency. nih.gov

Table 2: In Vitro Antibacterial Activity of Indole-3-aldehyde Hydrazone Derivatives (MIC in µg/mL) This table is interactive. Click on the headers to sort the data.

Organism MIC Range (µg/mL)
Staphylococcus aureus 6.25 - 100
Methicillin-Resistant S. aureus (MRSA) 6.25 - 100
Bacillus subtilis 6.25 - 100
Escherichia coli 6.25 - 100

Source: Data compiled from studies on indole-3-aldehyde hydrazide/hydrazone derivatives. nih.govresearchgate.netcsic.es

Antifungal Mechanisms and Target Identification

In addition to antibacterial effects, indole derivatives have shown promise as antifungal agents. In vitro testing of indole-3-aldehyde hydrazones revealed activity against the pathogenic yeast Candida albicans, with MIC values ranging from 6.25 to 100 µg/mL. nih.govresearchgate.net

A key mechanistic insight into the antifungal action of the related compound indole-3-aldehyde comes from studies on vulvovaginal candidiasis (VVC). nih.govfrontiersin.org The protective effect is not necessarily due to direct fungicidal action but is mediated through the host's immune response via the Aryl Hydrocarbon Receptor (AhR). Administration of indole-3-aldehyde was shown to stimulate the production of IL-22 via AhR activation. nih.govfrontiersin.org This, in turn, promotes the expression of IL-18. nih.gov This IL-22/IL-18 signaling axis helps to control the exaggerated inflammatory response that is a pathogenic factor in VVC, thereby protecting the host from mucosal damage caused by the fungal infection. nih.govfrontiersin.org This identifies the AhR/IL-22/IL-18 pathway as a critical target for the antifungal therapeutic potential of indole derivatives. nih.gov

Molecular-Level Effects on Cellular Processes (In Vitro)

Indole-3-aldehyde and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating malignant cells. For instance, a derivative of indole-3-carbinol, OSU-A9, has been shown to suppress the growth of breast tumors by targeting the Akt-NF-κB pathway and stress response signaling. tandfonline.com Another related compound, indole-3-acetaldehyde (IAAD), has been observed to induce apoptosis in HCT116 colorectal cancer cells. nih.gov This effect may be linked to the activation of the aryl hydrocarbon receptor (AhR), which can trigger apoptotic pathways in tumor cells. nih.govnih.gov

Studies on novel [(3-indolylmethylene)hydrazono]indolin-2-ones, which incorporate an indole structure, have revealed significant pro-apoptotic activity. tandfonline.com One such derivative, 6n , was found to cause a notable increase in both early and late apoptosis in MCF-7 breast cancer cells, with a 19-fold rise observed in the Annexin-V-FTIC assay. tandfonline.com This compound also influenced the expression of key proteins involved in apoptosis, increasing the levels of caspase-3, caspase-9, cytochrome C, and Bax, while decreasing the anti-apoptotic protein Bcl-2. tandfonline.com The Bcl-2 family of proteins are known inhibitors of apoptosis in tumor cells. nih.gov

In terms of cell cycle modulation, indole derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. The compound 6n was observed to cause a significant decrease in the cell population in the G2/M phase of the cell cycle in MCF-7 cells. tandfonline.com Indole-3-carbinol (I3C), a related natural compound, is known to induce a G1 cell-cycle arrest in human prostate carcinoma cells. google.comresearchgate.net This is achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. researchgate.net

Table 1: Effects of Indole-3-aldehyde Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Effect on Apoptosis Effect on Cell Cycle Key Molecular Targets/Pathways
Indole-3-acetaldehyde (IAAD) HCT116 (Colorectal) Induces early and late apoptosis. nih.gov - Aryl hydrocarbon receptor (AhR) activation. nih.govnih.gov
6n ([(3-indolylmethylene)hydrazono]indolin-2-one derivative) MCF-7 (Breast) 19-fold increase in early and late apoptosis. tandfonline.com Significant decrease in G2/M phase population. tandfonline.com ↑ Caspase-3, Caspase-9, Cytochrome C, Bax; ↓ Bcl-2. tandfonline.com
Indole-3-carbinol (I3C) LNCaP (Prostate) Induces apoptosis. google.comresearchgate.net Induces G1 arrest. google.comresearchgate.net ↓ Cyclin D1, Cyclin E, CDK2, CDK4, CDK6; ↑ p15, p21, p27; ↓ Akt, NF-κB. google.comresearchgate.net
OSU-A9 (Indole-3-carbinol derivative) Breast Cancer Cells Suppresses tumor growth. tandfonline.com - Targets Akt-NF-κB pathway and stress response signaling. tandfonline.com

Indole-3-aldehyde and its derivatives exhibit significant antiproliferative and cytotoxic effects against a range of cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis as previously discussed, as well as other cellular processes.

The antiproliferative activity of indole derivatives has been demonstrated in various cancer cell types, including breast, prostate, endometrial, and colon cancers, as well as leukemia. researchgate.net For example, indole-3-acetaldehyde (IAAD) has shown cytotoxic effects on HCT116 and DLD-1 colorectal cancer cell lines, starting at 24 hours of treatment. nih.gov It also reduced the expression of the proliferation marker Ki-67 in the nucleus. nih.gov However, it is noteworthy that at higher concentrations (≥ 25 μmol/L), IAAD can also promote epithelial-mesenchymal transition and invasion in these cells, indicating a bidirectional effect. nih.govnih.gov

A series of synthesized azine derivatives bearing indole moieties displayed potent cytotoxic activity against colon (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) cancer cell lines. nih.gov Specifically, compounds 3c, 3d, 3h, 9, and 13 showed interesting activity against the HCT-116 cell line with IC₅₀ values ranging from 4.27 to 8.15 µM. nih.govresearchgate.net The same study found that compounds 3c, 3d, 3h, 9, 11, and 13 had excellent cytotoxic activities against the HepG-2 cell line (IC₅₀ = 4.09–9.05 µM), and compounds 3d, 3h, 9, and 13 demonstrated high potency against the MCF-7 breast cancer cell line (IC₅₀ = 6.19–8.39 µM). nih.govresearchgate.net

The mechanism of action for the cytotoxicity of these compounds can involve interactions with key cellular targets. Molecular docking studies have suggested that these azine derivatives can interact with cyclin-dependent kinase 5 (CDK-5), an enzyme involved in cell cycle regulation. nih.gov Furthermore, some monoterpene indole alkaloid azine derivatives have been found to reduce cell viability in both wild-type and multidrug-resistant cancer cell lines. sci-hub.se

Table 2: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference Drug (IC₅₀, µM)
3c, 3d, 3h, 9, 13 HCT-116 (Colon) 4.27–8.15. nih.govresearchgate.net Doxorubicin (B1662922) (5.23 ± 0.29). nih.govresearchgate.net
3c, 3d, 3h, 9, 11, 13 HepG-2 (Hepatocellular) 4.09–9.05. nih.govresearchgate.net Doxorubicin (4.50 ± 0.20). nih.govresearchgate.net
3d, 3h, 9, 13 MCF-7 (Breast) 6.19–8.39. nih.govresearchgate.net Doxorubicin (4.17 ± 0.20). nih.govresearchgate.net

Interaction with Nucleic Acids and DNA Binding Properties

The planar structure of this compound and its derivatives allows for potential interactions with biological macromolecules, including nucleic acids. evitachem.com These interactions can occur through mechanisms such as hydrogen bonding and π-stacking. evitachem.com The ability to interact with DNA is a characteristic of some anticancer agents, as it can lead to the disruption of DNA replication and transcription, ultimately inducing cell death. mdpi.com

While direct studies on the DNA binding properties of this compound itself are limited, the broader class of indole derivatives has been investigated for such interactions. For example, the anticancer agent ellipticine, an indole alkaloid, is known to intercalate into DNA and inhibit topoisomerase II. mdpi.com Some indole derivatives can also covalently bind to DNA after enzymatic activation. mdpi.com

In silico molecular docking studies can provide insights into the potential for these compounds to bind to DNA. The planar nature of the azine linkage in this compound, combined with the indole rings, presents a structure that could favorably interact with the stacked base pairs of the DNA double helix. evitachem.com However, further experimental studies, such as spectroscopic titration, viscosity measurements, and gel electrophoresis, are needed to confirm and characterize the DNA binding properties of this compound and its specific derivatives.

Modulation of Intestinal Barrier Function and Immune Responses at a Molecular Level (In Vitro / Murine Models)

Indole-3-aldehyde (IAld), a tryptophan metabolite produced by gut microbiota, plays a significant role in modulating intestinal barrier function and immune responses. mdpi.comwikipedia.org These effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR). mdpi.comnih.govresearchgate.net

In vitro studies using intestinal epithelial cell lines such as Caco-2 and IPEC-J2 have shown that IAld can protect against lipopolysaccharide (LPS)-induced barrier dysfunction. mdpi.com LPS treatment typically increases intestinal permeability, but IAld has been shown to counteract this effect, as evidenced by reduced leakage of fluorescein (B123965) isothiocyanate-dextran (FD-4) across the cell monolayer. mdpi.com This improvement in barrier function is associated with the enhancement of tight junction proteins. mdpi.com Specifically, IAld has been shown to increase the protein levels of ZO-1 and Occludin in Caco-2 cells pretreated with LPS. mdpi.com

In murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), IAld has been demonstrated to alleviate intestinal inflammation and restore intestinal epithelial barrier function. nih.govresearchgate.netmdpi.com This is achieved, in part, by reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in colonic tissues. nih.govmdpi.com The reduction of IL-6 by IAld has been shown to be dependent on AhR activation. nih.gov Furthermore, IAld can inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of inflammation, through an AhR-dependent mechanism. nih.govresearchgate.net

IAld also influences the intestinal immune system by stimulating the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal homeostasis and promoting epithelial repair. wikipedia.orgmdpi.comunipg.itfrontiersin.org This effect is mediated by the activation of AhR in intestinal immune cells. wikipedia.org In a murine model of sclerosing cholangitis, orally delivered IAld was found to alleviate hepatic inflammation and fibrosis by activating the AhR-IL-22 axis to restore mucosal integrity. mdpi.com

Table 3: Effects of Indole-3-aldehyde on Intestinal Barrier and Immune Function

Model System Treatment Key Findings Molecular Mechanisms
Caco-2 / IPEC-J2 cells (In Vitro) IAld + LPS Improved intestinal permeability; enhanced tight junction barrier function. mdpi.com ↑ ZO-1 and Occludin protein levels. mdpi.com
DSS-induced colitis mice (Murine) IAld Reduced intestinal inflammation; restored intestinal barrier function. nih.govresearchgate.netmdpi.com ↓ IL-6, IL-1β, TNF-α; Inhibition of NF-κB pathway via AhR. nih.govmdpi.com
Sclerosing cholangitis mice (Murine) IAld Alleviated hepatic inflammation and fibrosis; restored mucosal integrity. mdpi.com Activation of AhR-IL-22 axis. mdpi.com
Macrophage cells (In Vitro) IAld + LPS Reduced production of pro-inflammatory cytokines. nih.gov ↓ IL-6, IL-1β, TNF-α. nih.gov

Applications of Indole 3 Aldehyde Azine in Advanced Chemical Biology, Materials Science, and Catalysis

Development of Fluorescent Probes and Biosensing Agents

The conjugated framework of indole-3-aldehyde azine and its distinct spectroscopic properties make it a valuable scaffold in the development of optical sensing systems. Its application is particularly notable in colorimetric assays where a chemical reaction involving the analyte leads to a visually detectable color change.

Colorimetric Sensing Applications and Spectroscopic Responses

This compound is central to a simple and inexpensive colorimetric method for the quantification of important molecules. A key application involves the detection of carbidopa (B1219), a drug used in the management of Parkinson's disease. Current time information in Bangalore, IN. This method relies on the selective condensation reaction between the hydrazine (B178648) group of carbidopa and the aldehyde group of indole-3-carbaldehyde (I3A) to form the yellow-colored this compound. Current time information in Bangalore, IN.mdpi.com

This reaction, conducted in an acidified hydroalcoholic solution, produces a distinct yellow solution with a characteristic maximum absorbance (λmax) at approximately 415 nm. Current time information in Bangalore, IN.mdpi.com The intensity of the color is proportional to the concentration of the analyte, allowing for quantitative analysis. The absorption spectrum of the initial indole-3-carbaldehyde is confined to the UV region (λmax ~296 nm), meaning the formation of the azine creates a new, strong absorption band in the visible spectrum, enabling straightforward colorimetric detection. mdpi.com This assay has proven effective for quantifying carbidopa in pharmaceutical formulations and has also been adapted for the detection of indole-3-carbaldehyde itself in food extracts, such as from cabbage. Current time information in Bangalore, IN.mdpi.com

Table 1: Colorimetric Sensing Applications Involving this compound Formation

AnalyteMatrixSpectroscopic Response (λmax)Limit of Detection (LOD)Reference
CarbidopaPharmaceutical Drugs~415 nm~0.1 mg L⁻¹ Current time information in Bangalore, IN.researchgate.net
Indole-3-carbaldehyde (I3A)Cabbage Extract~415 nm10.4 ± 0.3 µM mdpi.com

Design of Chemodosimeters

The sensing mechanism based on the formation of this compound serves as an excellent example of a chemodosimeter. A chemodosimeter operates through an irreversible chemical reaction between the probe (or its precursor) and the analyte, leading to a measurable signal. In this case, the condensation of indole-3-carbaldehyde with the hydrazine moiety of an analyte like carbidopa is a covalent and irreversible bond-forming reaction. Current time information in Bangalore, IN.mdpi.com

The transformation of the colorless starting materials into the distinctly yellow azine provides a clear "turn-on" signal. The magnitude of this signal is directly related to the amount of analyte that has reacted, fitting the operational principle of a chemodosimeter. This approach offers high selectivity and sensitivity, as the signal is generated only upon the specific chemical transformation with the target molecule. Current time information in Bangalore, IN.researchgate.net

Ligand Design in Organometallic and Homogeneous Catalysis

The structure of this compound, with its multiple nitrogen atoms, suggests potential as a multidentate ligand for coordinating with metal centers. Azines, in general, are utilized in homogeneous catalysis, and indole-based ligands are widely explored for their electronic properties and ability to stabilize transition metal catalysts. researchgate.netnih.govchemistryviews.org

Role in Transition Metal-Catalyzed Organic Transformations

While indole-containing ligands and azine-based metal complexes have been successfully employed in a variety of transition metal-catalyzed reactions, the specific application of this compound as a ligand in such transformations is not extensively documented in current literature. researchgate.netchemistryviews.org Indole (B1671886) derivatives are often used to create pincer ligands or other complex scaffolds that can effectively stabilize metals like palladium, rhodium, and iridium for reactions such as cross-coupling, hydrogenation, and C-H activation. researchgate.netchemistryviews.orggoogle.com Similarly, azine-based ligands have been used with metals like nickel and ruthenium for catalytic processes. nih.gov However, research literature does not prominently feature the simple, symmetrical this compound as a go-to ligand for these advanced catalytic systems. A patent has mentioned metal conjugates of this compound, suggesting its potential use in forming metal complexes.

Development of Novel Catalyst Systems

The development of novel catalyst systems often relies on the rational design of ligands to tune the electronic and steric properties of a metal center. In principle, this compound could serve as a tetradentate NNNN-type ligand. The indole rings could influence the electronic environment of the coordinated metal, and the azine bridge provides a rigid, conjugated backbone.

Despite this potential, there is a lack of specific examples in peer-reviewed studies detailing the synthesis and catalytic application of well-defined organometallic complexes where this compound is the primary ligand. The focus in the field has largely been on more complex, often chiral, indole-based ligands designed for high-selectivity catalysis. chemistryviews.orggoogle.com Therefore, the application of this compound in the development of new homogeneous catalyst systems remains a prospective but currently underexplored area.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is particularly well-suited for self-assembly due to its capacity for hydrogen bonding.

The molecule possesses two indole N-H groups, which are effective hydrogen bond donors, and four nitrogen atoms (two in the indole rings and two in the azine bridge) that can act as hydrogen bond acceptors. This functionality allows for the formation of predictable, ordered structures in the solid state. X-ray crystallography studies have revealed that this compound molecules arrange themselves into a layered motif. This ordered structure is directed by intermolecular N–H···N hydrogen bonds, where the hydrogen atom of the indole ring on one molecule interacts with one of the nitrogen atoms of the azine bridge on an adjacent molecule.

This self-assembly through hydrogen bonding results in a planar, sheet-like network, demonstrating how molecular-level information encoded in the structure of this compound directs its organization into a well-defined supramolecular architecture.

Table 2: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₈H₁₄N₄
Molecular Weight286.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.0849 (2)
b (Å)10.6708 (4)
c (Å)13.4435 (5)
β (°)94.366 (3)
Volume (ų)727.33 (5)
Z2
Key InteractionIntermolecular N–H···N hydrogen bonding
Resulting MotifLayered structure

Data sourced from Rizal et al., 2008.

Formation of Molecular Aggregates

The structure of this compound lends itself to the formation of ordered molecular assemblies through non-covalent interactions. The molecule possesses a center of inversion, with the N-N single bond in a trans configuration. researchgate.netresearchgate.netnih.gov The indole fused-ring system is nearly coplanar with the central –CH=N–N=CH– fragment, facilitating close packing and intermolecular interactions. researchgate.netresearchgate.netnih.gov

Crystal structure analysis reveals that adjacent molecules of this compound are linked by intermolecular N-H···N hydrogen bonds, where the hydrogen from the indole N-H group interacts with a nitrogen atom of the azine bridge on a neighboring molecule. researchgate.netnih.gov These hydrogen bonds connect the molecules into a layered motif, demonstrating a fundamental mechanism of self-assembly. researchgate.netresearchgate.netnih.gov Beyond hydrogen bonding, the planar aromatic surfaces of the indole rings allow for π-stacking interactions, which further stabilize the aggregated structure. uni-siegen.de The combination of these forces drives the formation of supramolecular architectures from individual molecular units.

Interaction TypeParticipating GroupsResulting Structure
Hydrogen BondingIndole (N-H) and Azine (N)Layered Motif
π-StackingPlanar Indole RingsStabilized Aggregates

Engineering of Organic Frameworks

The C=N-N=C linkage present in this compound is a valuable component in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net Azine linkages are noted for their stability and the geometric predictability they impart to the resulting framework.

While research on frameworks built specifically from this compound is emerging, the broader class of azine-based linkers is well-established. Azines are used to create extended π-conjugated systems within these frameworks. researchgate.net For example, studies on azine-decorated MOFs have demonstrated their exceptional capacity for adsorbing specific molecules. An azine-functionalized MOF, TMU-5, showed a very high affinity for neutral nitrogen-containing compounds like pyrrole (B145914) and indole, adsorbing 518 and 578 mg per gram, respectively. google.com This high capacity is attributed to strong hydrogen bonding between the guest molecules' N-H groups and the azine-methyl functions within the MOF's pores. google.com This highlights the potential of incorporating the this compound unit into such frameworks to create materials with tailored adsorption properties, leveraging the hydrogen-bonding capabilities of both the azine bridge and the indole N-H group.

Integration into Functional Materials

The electronic and structural characteristics of this compound make it a candidate for integration into various functional materials, from optoelectronics to polymers.

Exploration in Optoelectronic Devices and Chromophores

This compound is a colored compound due to its extended conjugated system. researchgate.net The reaction between indole-3-carbaldehyde and a hydrazine source produces the yellow this compound (I3AZ), which exhibits a maximum absorption (λmax) at approximately 415 nm in acidic solution. researchgate.netmdpi.com This absorption in the visible spectrum classifies it as a chromophore. researchgate.net The optical properties of azines can be tuned, and some exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where light emission is intensified in the aggregated state, which is valuable for developing sensors and optoelectronic devices. researchgate.net The planar structure and potential for strong intermolecular interactions make this compound a candidate for investigations into such solid-state emission properties.

PropertyValue/CharacteristicReference
AppearanceYellow Crystalline Solid researchgate.net
Max. Absorption (λmax)~415 nm (in acidic hydroalcoholic solution) researchgate.netmdpi.com
ClassificationChromophore researchgate.net

Incorporation into Polymeric Systems

The azine linkage can be used to build and modify polymers. Azines can be incorporated into polymer structures either as part of the main chain or as pendant groups on a side chain. researchgate.net Furthermore, azines can act as activators in the oxidative polymerization of certain systems, such as promoting the drying of alkyd paints and varnishes. google.com A patent has been filed for metal conjugates of this compound, which includes their potential use in polymer-drug conjugates, suggesting a method for attaching this specific molecule to a polymer backbone for biomedical applications. google.com This indicates that this compound can be viewed as a monomer or functionalizing agent for creating advanced polymeric materials with specific biological or material properties.

Role as a Chemical Intermediate in Complex Molecule Synthesis

This compound serves as a valuable chemical intermediate, building upon the synthetic utility of its precursor, indole-3-carboxaldehyde (B46971). uni-siegen.de Indole-3-carboxaldehyde is a critical starting material for a vast array of natural products and biologically active compounds, including alkaloids and various pharmaceuticals. brieflands.com The azine itself, formed by the simple condensation of the aldehyde with hydrazine, provides a stable, symmetrical scaffold that can be further modified. researchgate.netnih.gov

The azine linkage can be a precursor for other heterocyclic systems. researchgate.net For instance, azines can undergo [2+3] criss-cross cycloaddition reactions to form pyrazoles, pyrimidines, and other complex heterocycles. researchgate.net The indole moieties within this compound make it a key building block for the synthesis of bis-indole alkaloids, a class of natural products with significant biological activities. google.com Its role as a stable intermediate allows for the controlled, stepwise construction of complex molecular architectures.

Biochemical Research Tool for Enzyme and Nucleic Acid Interaction Studies

Azine derivatives are recognized for their diverse biological activities, making them valuable tools in biochemical and medicinal chemistry research. nih.govnih.gov The planar, aromatic structure of this compound is suitable for intercalation into DNA, a mechanism where a molecule inserts itself between the base pairs of the double helix. uni-siegen.debrieflands.com This mode of interaction can disrupt DNA replication and transcription, forming the basis of action for many anticancer drugs. brieflands.com Studies on related ferrocenyl-pyridine azine complexes have confirmed their ability to bind DNA and exert cytotoxic effects. researchgate.net

Furthermore, indole-bearing azines have been investigated as enzyme inhibitors. In one study, newly synthesized azines containing an indole group were evaluated for their anticancer properties, and molecular docking simulations showed their potential to bind to the active site of the cyclin-dependent kinase 5 (CDK-5) enzyme. nih.gov The precursor molecule, indole-3-aldehyde, is a known bioactive metabolite that interacts with the aryl hydrocarbon receptor (AhR), modulating inflammatory responses. nih.govwikipedia.orgmdpi.com This established bioactivity of the indole core suggests that this compound could be a valuable tool for studying these and other biological pathways, potentially serving as a probe or a lead compound in drug discovery. nih.govnih.gov A patent has also highlighted the potential of metal complexes of this compound in treating diseases like cancer, underscoring its significance in biochemical research. google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Indole 3 Aldehyde Azine Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of indole-3-aldehyde azine derivatives can be significantly altered by introducing various substituents onto the indole (B1671886) rings or the aromatic rings attached to the azine core. These modifications influence the electronic, steric, and lipophilic properties of the molecules, thereby affecting their interaction with biological targets.

Research into indole-3-aldehyde hydrazide/hydrazone derivatives, which are structurally related to azines, has provided valuable insights into their antimicrobial potential. nih.govresearchgate.net The activity is broad-spectrum, with effectiveness demonstrated against both bacteria and fungi. nih.gov

A study on a series of indole-3-aldehyde hydrazide/hydrazones revealed that their minimum inhibitory concentrations (MIC) ranged from 6.25 to 100 µg/mL against various microorganisms. nih.gov Notably, derivatives of 5-bromoindole-3-aldehyde generally showed enhanced activity. researchgate.net For instance, compounds with a bromo-substituent on the indole ring displayed better activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant activity against S. aureus when compared to ampicillin. nih.gov In contrast, derivatives containing a nicotinic acid hydrazide moiety showed a lack of significant activity, whereas those with an anisic acid hydrazide group displayed improved potency. nih.gov

The position and nature of substituents on other aromatic rings also play a crucial role. Symmetrical acyclic aryl aldazines demonstrated that bi- and polycyclic aromatic structures are considerably more active than simple benzaldazines. scirp.org The introduction of substituents on the benzaldehyde (B42025) portion of benzaldazines tended to reduce antibacterial activity. scirp.org For example, a 4-hydroxy substituent on 1-naphthaldazine decreased antibacterial effects but increased antifungal activity, highlighting that substituent effects can be opposing for different types of microbes. scirp.org

Table 1: Antimicrobial Activity of Indole-3-aldehyde Hydrazide/Hydrazone Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against selected microbial strains. The data illustrates how different substituents on the indole ring influence antimicrobial potency.

Compound SeriesSubstituentMicroorganismMIC (µg/mL)Reference
Indole-3-aldehyde hydrazonesGeneral SeriesS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25 - 100 nih.gov
Indole-3-aldehyde hydrazones5-Bromoindole derivativesMRSAImproved Activity researchgate.net
Indole nicotinic acid hydrazidesNicotinic acid moietyGeneralNo significant activity nih.gov
Indole anisic acid hydrazidesAnisic acid moietyGeneralBetter activity nih.gov
Aryl aldazines2-NaphthylS. cerevisiae, P. chrysogenumSignificantly active scirp.org
Aryl aldazines1-Naphthyl with 4-hydroxyBacteriaReduced activity scirp.org
Aryl aldazines1-Naphthyl with 4-hydroxyFungiIncreased activity scirp.org

The anticancer properties of indole-based azines have been extensively studied, with SAR analyses revealing key structural requirements for cytotoxicity against various cancer cell lines. nih.govresearchgate.net Modifications are typically made by reacting 3-(1-hydrazineylideneethyl)-1H-indole with various substituted aldehydes and ketones. nih.gov

A study evaluating a series of azine derivatives against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines found that both electron-donating and electron-withdrawing substituents on an attached aromatic ring could produce potent compounds. researchgate.net For example, derivatives featuring 4-chlorophenyl (3c), 4-bromophenyl (3d), and 4-hydroxyphenyl (3h) groups exhibited strong cytotoxic activity. nih.gov Specifically, compounds 3c, 3d, and 3h showed IC₅₀ values of 8.15 µM, 4.27 µM, and 6.04 µM, respectively, against the HCT-116 cell line, which are comparable or superior to the reference drug doxorubicin (B1662922) (IC₅₀ = 5.23 µM). nih.govresearchgate.net The presence of halogens at the C-5 position of the indole ring has also been investigated, demonstrating their influence on anticancer effects. researchgate.net

Table 2: Anticancer Activity of Indole-Azine Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole-azine derivatives against human cancer cell lines, demonstrating the impact of different substituents on their cytotoxic potency.

CompoundSubstituent on Azine CoreCell LineIC₅₀ (µM)Reference
3c4-ChlorophenylHCT-1168.15 nih.gov
3d4-BromophenylHCT-1164.27 nih.gov
3h4-HydroxyphenylHCT-1166.04 nih.govresearchgate.net
9Methyl, Phenyl (from Acetophenone)HCT-1167.11 nih.gov
13Methyl, 4-Pyridyl (from 4-acetylpyridine)HCT-1165.89 nih.gov
3d4-BromophenylHepG-25.11 nih.gov
9Methyl, Phenyl (from Acetophenone)HepG-24.09 nih.govresearchgate.net
3d4-BromophenylMCF-76.19 nih.gov
9Methyl, Phenyl (from Acetophenone)MCF-78.39 nih.gov
Doxorubicin (Reference)-HCT-1165.23 nih.gov

Elucidating the Relationship between Molecular Structure and Spectroscopic Responses

The characterization of this compound derivatives relies heavily on spectroscopic techniques, and the resulting data provides a direct window into their molecular structure. nih.gov X-ray crystallography of the parent compound, 1H-Indole-3-carbaldehyde azine, shows a molecule lying on a center of inversion with the N-N single bond in a trans configuration. iucr.org The indole ring system is nearly coplanar with the central -CH=N-N=CH- fragment. iucr.org

In ¹H NMR spectra, the formation of the azine is confirmed by the disappearance of the NH₂ signals of the precursor hydrazine (B178648) and the appearance of a characteristic singlet for the imine proton (HC=N) around δ 8.07–8.68 ppm. researchgate.netcsic.es The chemical shifts of the indole ring protons are observed between δ 6.83 and 8.37 ppm, which is consistent with other indole derivatives. csic.es In ¹³C NMR spectra, the imine carbon (C=N) resonates at approximately δ 136.3–138.5 ppm. csic.es

FT-IR spectroscopy provides further structural confirmation. The absence of NH₂ stretching bands and the presence of a strong C=N stretching vibration are indicative of azine formation. ajchem-a.com UV-visible spectroscopy shows that this compound (I3AZ) forms a yellow solution with a maximum absorbance (λmax) at 415 nm in an acidic medium. unifi.it This is a significant shift compared to its precursor, indole-3-carbaldehyde, which absorbs in the UV region (λmax ~296 nm). unifi.it Some azine derivatives have also been developed as fluorescent sensors, where the introduction of metal ions like Cu²⁺ induces a "turn-on" fluorescence response, creating new emission bands and demonstrating a clear structure-property relationship. researchgate.net

Rational Design Principles for Enhanced Functionality

The SAR and SPR data gathered from experimental studies serve as the foundation for the rational design of new this compound derivatives with improved biological potency and desired physicochemical properties.

Computational methods are increasingly used to guide the synthesis of new derivatives. Molecular docking studies help to predict the binding interactions between the azine derivatives and their biological targets, such as enzymes like cyclin-dependent kinase 5 (CDK-5). nih.govresearchgate.net For instance, docking studies have shown that potent anticancer derivatives form key hydrogen bonds and hydrophobic interactions within the enzyme's active site, rationalizing their observed biological activity. researchgate.net Derivative 9, identified as highly active, showed a superior binding affinity (-8.34 kcal/mol) compared to doxorubicin (-7.04 kcal/mol) in one study. nih.gov

Density Functional Theory (DFT) calculations are employed to optimize the geometries of the synthesized compounds and to understand their electronic properties. csic.es These calculations help in correlating the molecular structure with spectroscopic data and in predicting the reactivity and intermolecular interaction sites of the molecule through analyses like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). researchgate.net

Lead optimization is a critical step in drug discovery that involves refining the structure of a promising hit compound to enhance its activity, selectivity, and pharmacokinetic properties. For indole-based compounds, this process often involves a systematic exploration of substituents at various positions on the indole scaffold. nih.gov

Based on the SAR data for indole-3-aldehyde azines, several optimization strategies can be proposed. To improve anticancer potency, one could synthesize a library of derivatives with diverse halogen substitutions (F, Cl, Br, I) at different positions of the phenyl ring, as bromo- and chloro-substituents have shown promise. nih.gov Another strategy would be to explore different heterocyclic aldehydes in the condensation reaction, as pyridyl groups have also been found to be effective. nih.gov For antimicrobial agents, the focus might be on introducing substituents that increase lipophilicity to enhance cell membrane penetration, while balancing this with solubility. The finding that a 4-hydroxy group can switch the primary activity from antibacterial to antifungal suggests that subtle electronic changes can be exploited to tune the biological target profile. scirp.org This iterative process of design, synthesis, and testing, guided by computational predictions and experimental SAR, is key to developing this compound derivatives into functional therapeutic agents. nih.gov

Advanced Analytical Methodologies for Indole 3 Aldehyde Azine in Research Matrices

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of indole-3-aldehyde azine, enabling both the assessment of its purity and its isolation from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the qualitative and quantitative analysis of indole-3-aldehyde and its derivatives, including the azine form. unifi.it When coupled with a diode-array detector (DAD) and mass spectrometry (MS), HPLC provides comprehensive data on the compound's identity and purity. mdpi.com

For instance, the analysis of this compound has been successfully performed using a C18 column with a gradient elution. mdpi.comnih.gov A typical mobile phase consists of a mixture of an aqueous solution containing a buffer like ammonium (B1175870) acetate (B1210297) and an organic modifier such as acetonitrile, with the gradient adjusted to achieve optimal separation. mdpi.com The retention time for this compound under specific conditions can be used for its identification, while the peak area allows for quantification. In one study, two isomers of the this compound molecule were identified with retention times of 14.09 and 15.49 minutes. mdpi.com

Table 1: HPLC Parameters for this compound Analysis

Parameter Value
Column Gemini C18, 100 x 2 mm, 5 µm
Mobile Phase A 0.1% formic acid and 4 mM ammonium acetate in water, pH 4
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Linear gradient from 0% to 98% B in 14 min
Flow Rate 0.3 mL min⁻¹
Column Temperature 35 °C
Detection UV (250–600 nm) and ESI-MS (positive ion mode)

Data from a study on the reaction products of carbidopa (B1219) and indole-3-carbaldehyde. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying related indole (B1671886) compounds and potential precursors or degradation products in a sample matrix. researchgate.netresearchgate.net For example, GC-MS has been used to detect indole-3-aldehyde as a biotransformation product in bacterial cultures. researchgate.netresearchgate.net The mass spectrum provides a molecular fingerprint that allows for unambiguous identification. The mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) has been identified as 287.1 m/z. mdpi.com

Electrochemical Characterization of Redox Properties

Electrochemical techniques offer insights into the redox behavior of molecules like this compound, which can be correlated with their potential biological activities. benthamscience.com While specific studies on the electrochemical properties of this compound are not extensively documented, research on similar indole-3-carboxaldehyde (B46971) hydrazone derivatives provides a relevant framework. benthamscience.com

Voltammetric techniques can be employed to study the oxidation and reduction potentials of the azine, providing information on its electron transfer mechanisms. benthamscience.com Such studies are crucial for understanding how the molecule might interact with biological systems, as many physiological processes are dependent on oxido-reduction reactions. benthamscience.com

Hyphenated Techniques for Reaction Monitoring and Product Analysis

The combination of different analytical techniques, known as hyphenation, offers a powerful approach for real-time reaction monitoring and comprehensive product analysis.

In Situ Spectroscopy for Real-time Reaction Observation

In situ spectroscopy is a valuable tool for observing chemical reactions as they occur, providing data on reaction kinetics, intermediates, and product formation without the need for sample extraction. spectroscopyonline.com For reactions involving this compound, UV-Vis spectroscopy can be particularly useful. The formation of the yellow-colored this compound can be monitored by observing the appearance of its characteristic absorbance maximum at around 415 nm in an acidic solution. unifi.it This color change is due to the protonation of the azine group, which leads to a bathochromic and hyperchromic shift in the UV-Vis spectrum. unifi.it This pH-dependent color change has been utilized to develop colorimetric assays. unifi.it

Quantitative Analytical Methods in Research Samples

Accurate quantification of this compound in research samples is essential for various applications. HPLC with UV or MS detection is a common method for this purpose. unifi.itmdpi.com By creating a calibration curve with standards of known concentrations, the amount of this compound in an unknown sample can be determined. researchgate.net

A colorimetric assay has also been developed for the quantification of indole-3-carbaldehyde (I3A) through its conversion to this compound. unifi.it This method relies on the linear relationship between the absorbance at 415 nm and the concentration of the formed azine. unifi.it The limit of detection (LOD) for I3A using this method was reported to be approximately 10.4 µM, demonstrating its potential as a simple and low-cost alternative to more complex chromatographic techniques for specific applications. unifi.it

Future Directions and Emerging Research Frontiers for Indole 3 Aldehyde Azine

Exploration of Novel and Unconventional Synthetic Pathways

The conventional synthesis of indole-3-aldehyde azine involves the straightforward condensation of indole-3-aldehyde with hydrazine (B178648), often under reflux in a suitable solvent like ethanol (B145695). While effective, this method presents opportunities for improvement in terms of efficiency, sustainability, and the introduction of structural diversity.

Future research could focus on the development of novel and unconventional synthetic pathways. These may include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.org Exploring microwave-assisted synthesis for this compound could offer a more energy-efficient and rapid production method.

Catalyst-Free and Solvent-Free Conditions: Green chemistry principles encourage the reduction or elimination of hazardous substances. beilstein-journals.org Investigating solid-state reactions or reactions under solvent-free conditions, potentially with grinding or mechanochemical methods, could lead to more environmentally benign synthetic protocols. sigmaaldrich.com For instance, a solvent-free approach has been successfully employed for the synthesis of other indole (B1671886) derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and controlled large-scale production.

Enzymatic Synthesis: Biocatalysis is a growing field in organic synthesis, offering high selectivity and mild reaction conditions. While not yet explored for this specific azine, the potential for enzymatic pathways for the synthesis of indole derivatives is an area ripe for investigation.

A comparative look at different synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Conventional Condensation Simple, well-establishedOptimization of reaction conditions (temperature, solvent)
Microwave-Assisted Rapid, energy-efficient, potentially higher yieldsScreening of microwave parameters and solvent systems
Solvent-Free/Mechanochemical Environmentally friendly, reduced wasteInvestigation of grinding techniques and catalyst-free conditions
Flow Chemistry Scalable, improved safety and controlReactor design and optimization of flow parameters

Deeper Mechanistic Understanding of Biological and Chemical Reactions

A thorough understanding of the reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The planar structure of the molecule, with its indole rings and azine bridge, suggests a rich potential for various chemical and biological interactions. nih.govnih.gov

Future mechanistic studies could include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, reactivity, and potential reaction pathways of this compound. Such studies could predict its behavior in different chemical environments and its potential to act as a ligand or reactant.

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can be used to study the dynamics of its reactions. X-ray crystallography can provide precise information about its solid-state structure and intermolecular interactions. nih.gov

Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions can elucidate the underlying mechanisms and help in optimizing reaction conditions for desired outcomes.

Expansion into Novel Functional Materials and Nanoscience Applications

The unique structure of this compound, featuring electron-rich indole moieties and a conjugated azine linker, makes it a promising candidate for the development of novel functional materials.

Potential applications in this area include:

Organic Semiconductors: The conjugated π-system of this compound suggests potential for charge transport, making it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Fluorescent Probes: Indole derivatives are known for their fluorescent properties. rsc.org The extended conjugation in this compound could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent sensors for detecting specific analytes.

Polymer Synthesis: The bifunctional nature of this compound could be exploited for the synthesis of novel polymers. rsc.orgnih.gov Incorporation of this rigid, planar molecule into a polymer backbone could lead to materials with enhanced thermal stability and unique optoelectronic properties. For instance, indole-based functional polymers with well-defined structures have been synthesized via catalyst-free C–N coupling reactions. rsc.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the indole rings and the azine bridge can act as coordination sites for metal ions, making this compound a potential organic linker for the construction of MOFs with interesting porous structures and catalytic or sensing capabilities. Azines have been recognized for their application in developing MOFs and covalent organic frameworks (COFs). rsc.org

Potential ApplicationKey Structural FeatureResearch Direction
Organic Semiconductors Extended π-conjugationSynthesis of derivatives and fabrication of thin-film devices
Fluorescent Probes Indole fluorophoreInvestigation of photophysical properties and sensing capabilities
Functional Polymers Bifunctional, rigid structurePolymerization studies and characterization of material properties
MOFs/COFs Coordination sites (N atoms)Synthesis and characterization of coordination polymers

Interdisciplinary Research with Biotechnology and Systems Biology

Indole and its derivatives are known to play significant roles in biological systems, acting as signaling molecules and exhibiting a range of bioactivities. nih.govacs.org This opens up exciting avenues for interdisciplinary research involving this compound.

Future research in this domain could explore:

Biological Activity Screening: Systematic screening of this compound for various biological activities, such as antimicrobial, antiviral, and anticancer properties, could uncover potential therapeutic applications. The indole scaffold is a common feature in many biologically active compounds. mdpi.com

Enzyme Inhibition Studies: The structure of this compound may allow it to interact with the active sites of specific enzymes. Investigating its potential as an enzyme inhibitor could lead to the development of new therapeutic agents.

Bioconjugation and Drug Delivery: Functionalization of the indole rings could allow for the attachment of this compound to biomolecules or nanoparticles for targeted drug delivery or bioimaging applications.

Systems Biology Approaches: Investigating the effects of this compound on cellular pathways and networks using systems biology tools could provide a holistic understanding of its biological impact and help identify new therapeutic targets.

Addressing Challenges in Synthetic Accessibility and Functional Optimization

While the basic synthesis of this compound is straightforward, challenges remain in terms of achieving high purity, scalability, and, most importantly, functional derivatization.

Key challenges and future research directions include:

Selective Functionalization: Developing methods for the selective functionalization of the indole rings without affecting the azine bridge is crucial for tuning the properties of the molecule. This could involve exploring protecting group strategies or regioselective C-H functionalization reactions. nih.govnih.gov

Solubility and Processability: this compound is a planar, rigid molecule that may exhibit poor solubility in common solvents, limiting its processability for materials applications. Future work should focus on introducing solubilizing groups to the indole scaffold.

Purification Techniques: Developing efficient methods for the purification of this compound and its derivatives is essential for obtaining high-purity materials for advanced applications.

Potential for New Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry and sustainability are increasingly important in chemical research and development. mdpi.com this compound, being derived from a readily available bio-based precursor (tryptophan), has the potential to contribute to the development of sustainable technologies.

Future research in this area could focus on:

Bio-based Polymers: As mentioned earlier, this compound can serve as a monomer for the synthesis of polymers. If the synthesis of the monomer itself is green, the resulting polymers could be considered as more sustainable alternatives to petroleum-based plastics. rsc.org

Catalysis: Indole-based compounds can act as ligands for metal catalysts. mdpi.com Exploring the use of this compound and its derivatives as ligands in catalytic reactions could lead to the development of new, efficient, and potentially recyclable catalytic systems.

Sustainable Electronics: The development of organic electronic materials from renewable resources is a key goal in sustainable technology. The potential of this compound as an organic semiconductor could contribute to this field.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Indole-3-aldehyde azine derivatives, and how can reaction progress be monitored effectively?

  • Methodological Answer : this compound derivatives are typically synthesized via hydrazine-mediated condensation. For example, indole-3-aldehyde is reacted with hydrazine hydrate under inert conditions (e.g., argon atmosphere) in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DiPEA). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) as the eluent. Post-reaction, purification involves extraction (e.g., washing with NaHCO₃, brine) and column chromatography on silica gel .

Q. How is the purity and structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 7.23–8.25 ppm) and aldehyde protons (δ 9.98–10.05 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1673 cm⁻¹). High-resolution mass spectrometry (HRMS) further validates molecular weight. Quantitative yield and purity are assessed via melting point analysis and HPLC .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer : this compound derivatives are hygroscopic and light-sensitive. They should be stored in anhydrous DCM or dimethyl sulfoxide (DMSO) under argon at −20°C. Stability tests under varying pH and temperature (e.g., 25°C vs. 4°C) are recommended to determine degradation kinetics. UV-Vis spectroscopy can track absorbance changes over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack. Solvent effects are incorporated using the polarizable continuum model (PCM). Experimental validation involves synthesizing derivatives (e.g., brominated analogs) and comparing reaction rates with computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from differences in assay conditions (e.g., bacterial strain variability, solvent choice). A meta-analysis approach standardizes data by normalizing results to positive controls (e.g., ciprofloxacin) and adjusting for solvent cytotoxicity (via MTT assays). Dose-response curves and in silico ADMET profiling (e.g., using SwissADME) further contextualize findings .

Q. How can side products during this compound synthesis be systematically identified and minimized?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or LC-MS identifies side products (e.g., over-oxidized aldehydes). Reaction optimization includes adjusting stoichiometry (e.g., limiting hydrazine excess), temperature control (0°C to prevent exothermic side reactions), and catalytic additives (e.g., molecular sieves to absorb water). Kinetic studies via in-situ IR or Raman spectroscopy track intermediate formation .

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Regioselectivity in [3+2] cycloadditions is probed using isotopic labeling (e.g., ¹⁵N-hydrazine) and kinetic isotope effects (KIE). Transition-state analysis via DFT or molecular dynamics simulations identifies steric and electronic factors favoring specific pathways. Experimental validation employs X-ray crystallography of cycloadducts to confirm regiochemical outcomes .

Methodological Design & Data Analysis

Q. How should researchers design controlled experiments to assess this compound’s role in modulating enzyme activity?

  • Methodological Answer : Use a factorial design with variables like inhibitor concentration, pH, and cofactor presence (e.g., NADH). Include negative controls (solvent-only) and positive controls (known inhibitors). Enzymatic activity is measured via spectrophotometric assays (e.g., absorbance at 340 nm for dehydrogenases). Data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data of this compound analogs?

  • Methodological Answer : Nonlinear regression models (e.g., log-logistic or four-parameter logistic curves) calculate IC₅₀ values. Bootstrap resampling quantifies confidence intervals. Outliers are identified via Grubbs' test. Synergy studies (e.g., with cisplatin) use the Chou-Talalay combination index method. All analyses are performed in R or GraphPad Prism with α=0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.